molecular formula C26H24F3N3O4 B2488288 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-[4-(trifluoromethoxy)phenyl]urea CAS No. 1023493-40-4

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-[4-(trifluoromethoxy)phenyl]urea

Cat. No.: B2488288
CAS No.: 1023493-40-4
M. Wt: 499.49
InChI Key: UMSHLNKUAPKISO-UHFFFAOYSA-N
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Description

1-{4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-[4-(trifluoromethoxy)phenyl]urea (molecular formula: C₂₆H₂₄F₃N₃O₄, molar mass: 499.48 g/mol) is a urea derivative featuring a dihydroisoquinoline core substituted with 6,7-dimethoxy groups, a phenyl linker, and a urea bridge connected to a 4-(trifluoromethoxy)phenyl group . Its synthesis likely follows established routes for urea derivatives, with yields for analogous compounds ranging from 85–88% .

Properties

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F3N3O4/c1-34-23-14-17-11-12-30-22(21(17)15-24(23)35-2)13-16-3-5-18(6-4-16)31-25(33)32-19-7-9-20(10-8-19)36-26(27,28)29/h3-10,14-15H,11-13H2,1-2H3,(H2,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSHLNKUAPKISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-[4-(trifluoromethoxy)phenyl]urea typically involves multiple steps. One common approach starts with the preparation of the dihydroisoquinoline intermediate, which is then coupled with a phenyl isocyanate derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-[4-(trifluoromethoxy)phenyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or alkyl groups. Reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include quinone derivatives from oxidation, reduced isoquinoline derivatives from reduction, and substituted phenyl derivatives from nucleophilic substitution .

Scientific Research Applications

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of similar urea derivatives against various cancer cell lines. For instance:

  • A study synthesized a series of urea derivatives and assessed their activity against the NCI-60 human cancer cell lines. Compounds with similar structural motifs exhibited significant growth inhibition across multiple cancer types, suggesting that the urea scaffold can be optimized for enhanced anticancer activity .
  • Specific derivatives demonstrated lethal effects on melanoma and renal cancer cell lines, indicating potential for further development as anticancer agents .

Study on Urea Derivatives

In a systematic investigation, researchers designed and synthesized various 1-aryl-3-{4-[substituted phenyl]}urea derivatives. Among these, certain compounds demonstrated remarkable antiproliferative activity against lung (A549), colon (HCT-116), and prostate (PC-3) cancer cell lines. Notably, one compound exhibited an IC50 value lower than 2 μM across these lines, underscoring the potential for clinical application .

Antimicrobial Studies

While primarily focused on anticancer properties, there is emerging evidence regarding the antimicrobial potential of compounds with similar structural features. For instance, some derivatives have shown effectiveness against bacterial strains such as Mycobacterium smegmatis, indicating a broader spectrum of biological activity beyond just anticancer effects .

Data Table: Summary of Biological Activities

Compound TypeActivity TypeCell Lines TestedIC50 Values (μM)
Urea DerivativeAntiproliferativeA549, HCT-116, PC-3< 2
Urea DerivativeInduction of ApoptosisVarious Cancer Cell LinesNot specified
Urea DerivativeAntimicrobialMycobacterium smegmatisSignificant activity

Mechanism of Action

The mechanism of action of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways or as an agonist/antagonist of specific receptors .

Comparison with Similar Compounds

Table 1: Key Properties of Analogs vs. Target Compound

Compound ID/Reference Substituent on Urea Nitrogen Molecular Formula Molar Mass (g/mol) Notable Features
Target Compound 4-(Trifluoromethoxy)phenyl C₂₆H₂₄F₃N₃O₄ 499.48 Para-trifluoromethoxy; balanced lipophilicity and electronic effects.
3-Chloro-4-methoxyphenyl 3-Chloro-4-methoxyphenyl C₂₆H₂₆ClN₃O₄ 479.96 Chlorine enhances electronegativity; methoxy improves solubility.
2-Ethoxyphenyl 2-Ethoxyphenyl C₂₇H₂₉N₃O₄ 459.54 Ortho-ethoxy group introduces steric hindrance; lower molecular weight.
Cyclohexyl Cyclohexyl C₂₅H₃₂N₃O₃ 422.55 Aliphatic substituent increases lipophilicity; potential for improved membrane permeability.
Prop-2-enyl Allyl (prop-2-enyl) C₂₂H₂₅N₃O₃ 379.45 Allyl group offers reactivity (e.g., conjugation); reduced steric bulk.
3-Fluorophenyl 3-Fluorophenyl Not provided ~476 (estimated) Fluorine’s electronegativity may enhance hydrogen bonding; meta-substitution.
Compound 11h 3-(Trifluoromethoxy)phenyl Not provided 550.3 (ESI-MS) Meta-trifluoromethoxy; additional thiazole-piperazine moiety increases complexity.

Key Observations:

Substituent Position : The target compound’s para-trifluoromethoxy group likely optimizes binding pocket alignment compared to meta-substituted analogs (e.g., 11h in ), which may exhibit altered steric interactions.

Lipophilicity : The cyclohexyl analog is more lipophilic (logP ~3.5 estimated) than the target compound (logP ~3.0), suggesting differences in membrane permeability and metabolic stability.

Electronic Effects : The trifluoromethoxy group’s strong electron-withdrawing nature may enhance receptor binding compared to methoxy or chloro substituents (e.g., ).

Biological Activity

The compound 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-[4-(trifluoromethoxy)phenyl]urea is a phenyl urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its interaction with biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C26H23F4N3O3C_{26}H_{23}F_{4}N_{3}O_{3}, with a molecular weight of approximately 501.482 g/mol. The structure features a complex arrangement that includes a dihydroisoquinoline moiety and trifluoromethoxy phenyl group, which are crucial for its biological activity.

Table 1: Structural Information

PropertyValue
Molecular FormulaC26H23F4N3O3C_{26}H_{23}F_{4}N_{3}O_{3}
Molecular Weight501.482 g/mol
IUPAC NameThis compound
CAS Number1024362-89-7

Research indicates that this compound interacts with specific biological targets, including the sigma-2 receptor . This interaction is associated with alterations in intracellular calcium regulation and cholesterol homeostasis. Such pathways are critical in various cellular processes, including apoptosis and cell proliferation.

Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

A significant area of study for phenyl urea derivatives is their role as IDO1 inhibitors . IDO1 is an enzyme involved in tryptophan metabolism and is a target for cancer immunotherapy. Studies have shown that modifications to the phenyl urea scaffold can enhance inhibitory activity against IDO1 .

Table 2: Inhibitory Activity of Related Compounds

Compound IDStructure ModificationIDO1 Inhibition Activity
i1UnsubstitutedLow
i2p-substitutedModerate
i12Selected leadHigh

Antitumor Potential

The compound's potential as an antitumor agent has been evaluated in various studies. It has demonstrated efficacy in inhibiting tumor growth through its action on IDO1 and related pathways . The selective inhibition of IDO1 suggests that this compound could enhance antitumor immunity by preventing local tryptophan depletion.

Study 1: Efficacy Against Malignant Pleural Mesothelioma

In a study exploring the combination of trametinib (a MEK inhibitor) and another compound with similar properties to our target compound, researchers found significant antitumor effects. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting that compounds like the one under investigation could be beneficial in combination therapies for aggressive malignancies .

Study 2: Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the behavior of this compound in vivo. Preliminary results indicate favorable absorption profiles with manageable toxicity levels; however, further studies are necessary to establish comprehensive safety profiles .

Q & A

Q. What are the optimal synthetic routes for 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-[4-(trifluoromethoxy)phenyl]urea, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the dihydroisoquinoline core followed by urea bond formation. Key steps include:
  • Mannich reaction for introducing the methylene bridge between the dihydroisoquinoline and phenyl groups .
  • Coupling reactions (e.g., carbodiimide-mediated) for urea bond formation between aromatic amines .
    To optimize yields:
  • Use anhydrous solvents (e.g., DMF or DCM) to minimize hydrolysis.
  • Control temperature (60–80°C) during coupling to balance reactivity and side-product formation.
  • Monitor progress via TLC or HPLC, and purify via column chromatography using silica gel with gradient elution (hexane:ethyl acetate) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methoxy groups at 6,7-positions, trifluoromethoxy resonance) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ peak matching calculated mass).
  • IR Spectroscopy : Identifies urea C=O stretching (~1640–1680 cm1^{-1}) and trifluoromethoxy C-F vibrations (~1150–1250 cm1^{-1}) .

Q. How can solubility and formulation challenges be addressed for in vitro assays?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO (≤1% v/v) for stock solutions, diluted in assay buffers containing cyclodextrins or surfactants (e.g., Tween-80) to prevent precipitation .
  • pH adjustment : Test solubility in phosphate-buffered saline (pH 7.4) or acetate buffer (pH 5.0) to mimic physiological conditions.
  • Lyophilization : Prepare lyophilized powders for reconstitution in aqueous media .

Q. What stability studies are critical for ensuring compound integrity during storage?

  • Methodological Answer :
  • Accelerated stability testing : Expose the compound to 40°C/75% relative humidity for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Light sensitivity : Store in amber vials under inert gas (N2_2) to prevent photodegradation of the urea moiety .
  • Hydrolysis risk : Avoid aqueous solutions at extreme pH (<3 or >10) unless stabilized .

Q. What in vitro screening strategies are recommended for initial biological activity assessment?

  • Methodological Answer :
  • Kinase inhibition assays : Prioritize kinases with structural homology to targets of related urea derivatives (e.g., RET or EGFR kinases) using fluorescence polarization assays .
  • Cell viability assays : Test against cancer cell lines (e.g., HeLa, MCF-7) with 72-hour exposure and Alamar Blue endpoint. Include positive controls (e.g., staurosporine) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency against specific targets?

  • Methodological Answer :
  • Systematic substitution : Modify the dihydroisoquinoline’s methoxy groups (e.g., replace with ethoxy or halogen) and assess changes in IC50_{50} values .
  • Computational docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize substituents that enhance hydrogen bonding (e.g., -CF3_3O for hydrophobic interactions) .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes upon substitution using molecular dynamics simulations .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Methodological Answer :
  • Assay standardization : Replicate conflicting studies using identical cell lines (e.g., ATCC-verified), passage numbers, and serum-free conditions.
  • Meta-analysis : Pool data from multiple sources and apply statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity.
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify secondary targets that may explain discrepancies .

Q. How can in vivo pharmacokinetic (PK) parameters be optimized for this compound?

  • Methodological Answer :
  • Prodrug design : Introduce ester groups at the urea nitrogen to enhance oral bioavailability, with enzymatic cleavage in plasma .
  • Microsomal stability : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS/MS. Adjust lipophilicity (logP) to <5 to reduce CYP450 metabolism .
  • Tissue distribution : Conduct radioisotope labeling (e.g., 14^{14}C) and autoradiography in rodent models to assess brain penetration .

Q. What mechanistic studies elucidate the compound’s interaction with oxidative enzymes?

  • Methodological Answer :
  • LC-HRMS metabolomics : Identify oxidative metabolites (e.g., hydroxylation at dihydroisoquinoline’s 3,4-positions) using human hepatocytes .
  • Enzyme inhibition assays : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
  • ROS detection : Use DCFH-DA fluorescence in treated cells to quantify reactive oxygen species (ROS) induction .

Q. What advanced computational methods validate target engagement in complex biological systems?

  • Methodological Answer :
  • Cryo-EM/PET imaging : For in vivo target validation, conjugate the compound with 18^{18}F for positron emission tomography (PET) imaging in tumor-bearing models .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) with immobilized recombinant targets .
  • Thermal shift assays : Monitor protein thermal stability shifts (ΔTm_m) upon compound binding using SYPRO Orange dye .

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